molecular formula C16H20N2O B12628683 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline CAS No. 919779-14-9

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline

Cat. No.: B12628683
CAS No.: 919779-14-9
M. Wt: 256.34 g/mol
InChI Key: XUGLMJZTUVMJMJ-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with three methyl groups at positions 2, 6, and 8, and a morpholine ring at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or other methylating agents.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and tuberculosis.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The morpholine ring may enhance the compound’s ability to interact with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylquinoline: Lacks the morpholine ring, which may result in different biological activities and properties.

    6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Contains bromine atoms and a phenyl group, which can alter its reactivity and applications.

Uniqueness

2,6,8-Trimethyl-4-(morpholin-4-yl)quinoline is unique due to the presence of both the morpholine ring and the specific methyl substitutions on the quinoline core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

919779-14-9

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-(2,6,8-trimethylquinolin-4-yl)morpholine

InChI

InChI=1S/C16H20N2O/c1-11-8-12(2)16-14(9-11)15(10-13(3)17-16)18-4-6-19-7-5-18/h8-10H,4-7H2,1-3H3

InChI Key

XUGLMJZTUVMJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)N3CCOCC3)C

Origin of Product

United States

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